molecular formula C9H9BrF2N2O2 B595311 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline CAS No. 1365271-69-7

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline

Cat. No. B595311
M. Wt: 295.084
InChI Key: QOYVWOSVTZRFAC-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is a chemical compound with the molecular formula C9H9BrF2N2O2 . It has a molecular weight of 295.08 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is 1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on 2-Fluoro-4-bromobiphenyl, a compound with similar bromo and fluoro substitutions, highlights its key role as an intermediate in the synthesis of pharmaceuticals like flurbiprofen. A practical synthesis method has been developed, suggesting similar compounds like 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline could also be valuable intermediates in drug synthesis or other chemical manufacturing processes (Qiu et al., 2009).

Environmental Impact and Degradation

  • The study of brominated phenols, including their environmental concentrations and toxicology, shows the widespread production and environmental presence of these compounds. This research can be relevant for understanding the environmental behavior and potential impact of structurally related compounds such as 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline (Koch & Sures, 2018).

Photocatalysis and Environmental Applications

  • Studies on g-C3N4-based photocatalysts for environmental and energy applications suggest that compounds with nitro groups and specific halogen substitutions could potentially be involved in or influence photocatalytic processes. This insight might inform research into the use of 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline in photocatalysis or as a component in photocatalytic systems (Wen et al., 2017).

Material Science and Engineering

  • The transformation and degradation of brominated flame retardants, including their mechanisms and products, provide a framework for understanding how brominated compounds like 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline might degrade or transform in various environments. This knowledge is crucial for assessing the environmental fate, safety, and potential recycling or disposal strategies for materials containing such compounds (Liu et al., 2018).

Safety And Hazards

Safety information for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline indicates that skin contact should be avoided . If skin contact occurs, the affected area should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVWOSVTZRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742846
Record name 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline

CAS RN

1365271-69-7
Record name Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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